1,3-Dimethyltriazene
Description
Properties
CAS No. |
3585-32-8 |
|---|---|
Molecular Formula |
C2H7N3 |
Molecular Weight |
73.10 g/mol |
IUPAC Name |
N-(methyldiazenyl)methanamine |
InChI |
InChI=1S/C2H7N3/c1-3-5-4-2/h1-2H3,(H,3,4) |
InChI Key |
SQUIUDMGPAPFHS-UHFFFAOYSA-N |
Canonical SMILES |
CNN=NC |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The reaction between diazonium salts and secondary amines is a classical route for triazene synthesis. For 1,3-dimethyltriazene, methyl diazonium salts (unstable in isolation) are generated in situ from methylamine under acidic conditions. Subsequent coupling with dimethylamine yields the target compound:
$$
\text{CH}3\text{NH}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{CH}3\text{N}2^+ \xrightarrow{(\text{CH}3)2\text{NH}} \text{CH}3-\text{N}=\text{N}-\text{N}(\text{CH}3)2
$$
However, methyl diazonium salts are highly unstable, necessitating low temperatures (-5°C to 0°C) and immediate consumption.
Experimental Modifications
To circumvent instability, aryl diazonium salts are often substituted in model studies. For example, 1-(3-carboxyphenyl)-3,3-dimethyltriazene is synthesized by diazotizing 3-aminobenzoic acid and reacting it with dimethylamine. While this method is reliable for aryl derivatives, adapting it to alkyl systems requires stringent control of pH and temperature.
Organometallic Reactions with Methyl Azide
Methyl Azide and Methyllithium
A robust method involves reacting methyl azide ($$ \text{CH}3\text{N}3 $$) with methyllithium ($$ \text{CH}3\text{Li} $$) in anhydrous ether:
$$
\text{CH}3\text{N}3 + \text{CH}3\text{Li} \rightarrow \text{Li}[ \text{CH}3-\text{N}=\text{N}-\text{NHCH}3 ] \xrightarrow{\text{H}2\text{O}} \text{CH}3-\text{N}=\text{N}-\text{NHCH}_3
$$
This route produces this compound in yields exceeding 70%, though methyl azide’s explosive nature demands specialized handling.
Grignard Reagent Alternatives
Methylmagnesium bromide ($$ \text{CH}3\text{MgBr} $$) reacts similarly with methyl azide in tetrahydrofuran (THF) at -78°C. The intermediate magnesium complex is hydrolyzed to isolate the triazene:
$$
\text{CH}3\text{N}3 + \text{CH}3\text{MgBr} \rightarrow \text{CH}3-\text{N}=\text{N}-\text{N}(\text{CH}3)2 \cdot \text{MgBr} \xrightarrow{\text{H}2\text{O}} \text{CH}3-\text{N}=\text{N}-\text{NHCH}3
$$
This method avoids lithium-based reagents but requires strict exclusion of moisture.
Alkylation of Pre-Formed Triazenes
Stepwise Methylation
Starting with 1-methyltriazene ($$ \text{CH}3-\text{N}=\text{N}-\text{NH}2 $$), methylation using methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) introduces the second methyl group:
$$
\text{CH}3-\text{N}=\text{N}-\text{NH}2 + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{CH}3-\text{N}=\text{N}-\text{NHCH}3
$$
Yields are moderate (50–60%) due to competing over-alkylation.
Reductive Alkylation
Hydrogenation of 1,3-dimethyltriazenide salts (e.g., $$ \text{Li}[ \text{CH}3-\text{N}=\text{N}-\text{N}(\text{CH}3)2 ] $$) under $$ \text{H}2 $$ pressure (3–10 MPa) with Raney-Ni catalysts achieves quantitative conversion.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature Range (°C) | Key Challenges |
|---|---|---|---|
| Diazonium Coupling | 40–55 | -5 to 0 | Instability of methyl diazonium salts |
| Methyl Azide + CH3Li | 70–85 | -78 to 25 | Handling explosive azides |
| Grignard Reagent | 65–75 | -78 to 0 | Moisture sensitivity |
| Stepwise Alkylation | 50–60 | 25–50 | Over-alkylation side reactions |
Structural and Stability Insights
Non-Coplanar Geometry
X-ray crystallography reveals that the triazene moiety ($$ \text{N}-\text{N}=\text{N} $$) in this compound is non-coplanar with substituents due to steric repulsion between methyl groups. This geometry influences reactivity, favoring decomposition pathways at elevated temperatures (>100°C).
Thermal Decomposition
Differential scanning calorimetry (DSC) shows exothermic decomposition peaks at 130–150°C, releasing nitrogen gas and forming methylamines. This property necessitates cold storage (-20°C) under inert atmospheres.
Applications and Derivatives
Anticancer Agents
This compound derivatives exhibit antitumor activity by alkylating DNA. For instance, 1-(2-chloroethyl)-3,3-dimethyltriazene decomposes to chloroethyl diazonium ions, crosslinking DNA strands.
Coordination Chemistry
Lithium 1,3-di-tert-butyltriazenide, a structural analog, forms stable complexes with group 11 metals (Cu, Ag, Au), serving as precursors for chemical vapor deposition (CVD).
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyltriazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can undergo substitution reactions where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce primary amines .
Scientific Research Applications
Anticancer Properties
1,3-Dimethyltriazene and its derivatives have been extensively studied for their potential as anticancer agents. The mechanism of action primarily involves the formation of alkyldiazonium ions, which are potent alkylating agents that can interact with DNA, leading to cell death.
Case Studies and Findings
- In Vivo Studies : Research has shown that this compound exhibits promising activity against various tumor xenografts in nude mice. Specifically, derivatives like 1-(2-chloroethyl)-3-methyl-3-acyltriazenes demonstrated significant cytotoxicity against several cancer cell lines, including leukemia and melanoma . For instance, 1-(2-chloroethyl)-3-methyl-3-carbethoxytriazene (CMC) was particularly effective against leukemia cells, while 1-(2-chloroethyl)-3-methyl-3-(methylcarbamoyl)triazene (CMM) showed notable activity against mammary carcinoma and melanoma .
- Mechanistic Insights : The stability of acylated triazenes in aqueous solutions has been linked to their enhanced anticancer activity. For example, the acyl groups significantly affect the rate of decomposition and subsequent formation of active alkylating species .
Synthetic Applications
In addition to its biological applications, this compound serves as a versatile reagent in organic synthesis.
Synthetic Utility
- Alkylation Reactions : It is utilized in N-alkylation and O-alkylation reactions, contributing to the synthesis of complex organic molecules . This includes its role as a solvent in various reactions such as the synthesis of poly(aryl ethers) and other heterocyclic compounds.
- Fluorination Reactions : The compound has been employed as a nucleophilic fluorinating agent in fluoro-Prins reactions to synthesize substituted tetrahydropyrans and piperidines .
Mechanism of Action
The mechanism of action of 1,3-Dimethyltriazene involves its conversion into reactive intermediates. These intermediates can alkylate nucleic acids, leading to mutations and cell death. The compound’s antitumor activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Metabolic Pathways and Toxicity
Key Findings:
Carcinogenicity: 1,3-DMT itself is less studied for carcinogenicity compared to 3,3-DMPT derivatives. The latter are metabolized into reactive intermediates (e.g., methyldiazonium ions) that alkylate DNA, driving mutagenicity . 4-Cl-DMPT undergoes hydroxylation-induced chlorine migration, producing 3-chloro-4-hydroxyaniline (8.2% urinary metabolite), which correlates with higher systemic toxicity .
Antitumor Activity: DTIC requires metabolic activation to monomethyltriazene for cytotoxicity, achieving plasma AUC values of 142 mM·min (parent drug) and 8 mM·min (metabolite) . CB10-277 shows comparable preclinical efficacy to DTIC but with distinct pharmacokinetics, suggesting structural optimization enhances metabolic stability .
Table 2: Toxicity and Bioactivity
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-dimethyltriazene, and how do reaction conditions influence yield?
- Methodological Answer : The primary synthetic method involves coupling isolated arenediazonium salts with dimethylamine in aqueous media. For example, 1-(3-hydroxyphenyl)-3,3-dimethyltriazene is synthesized by reacting 3-hydroxybenzenediazonium fluoroborate with dimethylamine, achieving yields of 54–63% under optimized pH and temperature conditions. Catalysts like ferric chloride hexahydrate (FeCl₃·6H₂O) can enhance reaction efficiency, as seen in analogous triazene syntheses. Key factors include pH control (to stabilize diazonium intermediates) and solvent selection (aqueous systems minimize side reactions). Reaction temperatures >80°C may degrade sensitive intermediates, reducing yields .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. For crystalline derivatives, single-crystal X-ray diffraction provides bond-length data and confirms regioselectivity in triazene formation. Computational methods, such as density functional theory (DFT), can validate spectroscopic assignments by correlating experimental IR/Raman spectra with theoretical vibrational modes. For example, DFT studies on triazene analogs have resolved ambiguities in tautomeric forms .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : this compound derivatives are prone to hydrolysis under acidic conditions (pH < 3), forming secondary amines and nitrogen gas. Neutral to slightly alkaline conditions (pH 7–9) enhance stability by reducing protonation of the triazene nitrogen atoms. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for kinetic studies. Degradation pathways can be monitored via UV-Vis spectroscopy by tracking absorbance changes at λ ≈ 270 nm .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies for reactions such as triazene decomposition or aryl-group substitution. Solvent effects are incorporated using polarizable continuum models (PCM). For example, DFT studies on analogous triazenes have revealed that electron-withdrawing substituents lower the energy barrier for nucleophilic attack at the N2 position .
Q. How can contradictory data in thermal decomposition studies of this compound be resolved?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 120–150°C) may arise from impurities or varying heating rates. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) can standardize measurements. Isothermal stability assays at fixed temperatures (e.g., 100°C for 24 hours) quantify decomposition kinetics. Comparative studies with isotopically labeled analogs (e.g., ¹⁵N-triazenes) help trace degradation pathways .
Q. What challenges arise in designing in vivo studies for this compound-based pharmacological agents?
- Methodological Answer : Key challenges include metabolic instability (rapid hepatic clearance) and off-target reactivity with biomolecules. Prodrug strategies, such as masking the triazene group with enzymatically cleavable protectors (e.g., ester linkages), can improve bioavailability. Radiolabeled analogs (e.g., ¹⁴C-triazenes) enable pharmacokinetic tracking via liquid scintillation counting. Toxicity screening in model organisms (e.g., zebrafish embryos) is critical due to potential genotoxicity from alkylating intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
